4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one is a chemical compound with a complex structure, featuring a benzoyl group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one typically involves multi-step organic reactions. One common method involves the reaction of 4-methylbenzoyl chloride with 3-phenyl-1,2-oxazole-5(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring can be substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzaldehyde: A simpler aromatic aldehyde with similar structural features.
3-Phenyl-1,2-oxazole: Shares the oxazole ring and phenyl group.
Benzoyl derivatives: Compounds with a benzoyl group attached to various functional groups.
Uniqueness
4-(4-Methylbenzoyl)-3-phenyl-1,2-oxazol-5(4H)-one is unique due to its combination of structural elements, which confer specific chemical and biological properties
Properties
CAS No. |
148462-22-0 |
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Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-(4-methylbenzoyl)-3-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c1-11-7-9-13(10-8-11)16(19)14-15(18-21-17(14)20)12-5-3-2-4-6-12/h2-10,14H,1H3 |
InChI Key |
YWFYLTGVTIDHRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(=NOC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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